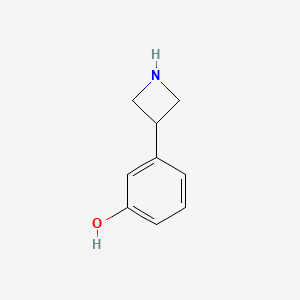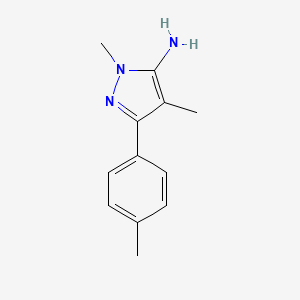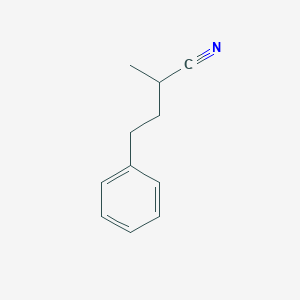
2-Methyl-4-phenylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to a butane chain, which is further substituted with a methyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylbutan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding nitrile. Another method involves the nucleophilic substitution reaction of 2-methyl-4-phenylbutyl bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Methyl-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
2-Methyl-4-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-4-phenylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that reacts with electrophiles to form substituted products .
相似化合物的比较
Similar Compounds
2-Phenylbutanenitrile: Similar structure but lacks the methyl group.
4-Oxo-4-phenylbutanenitrile: Contains a ketone group instead of a methyl group.
Benzenebutanenitrile: Similar structure but lacks the methyl group and has a different substitution pattern.
Uniqueness
2-Methyl-4-phenylbutanenitrile is unique due to the presence of both a methyl group and a phenyl group on the butane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-methyl-4-phenylbutanenitrile |
InChI |
InChI=1S/C11H13N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChI 键 |
NMTJMXBJZJSGFM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



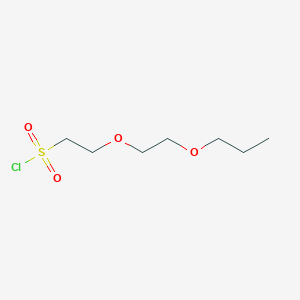

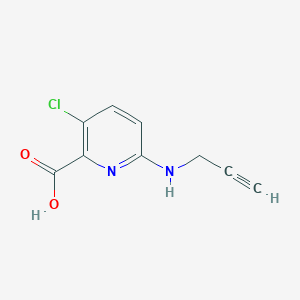
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
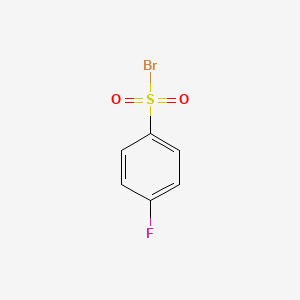
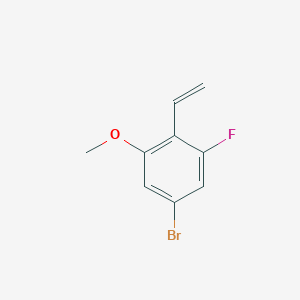
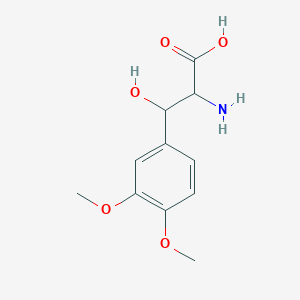

![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
